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Compound of Interest

Compound Name: N6-Anisoyladenosine

CAS No.: 56883-05-7

Cat. No.: B150707 Get Quote

Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary & Compound Profile
N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) represents a distinct class of N6-

substituted purine nucleosides. Unlike its aliphatic (N6-cyclopentyl) or alkylaryl (N6-benzyl)

analogs—which are classically defined as Adenosine Receptor (AR) agonists—the N6-anisoyl

derivative introduces an amide linkage (

) that significantly alters the electronic and steric landscape of the adenine scaffold.

This modification shifts the pharmacological profile from a classic GPCR agonist to a versatile

scaffold with dual utility:

Adenosine Receptor Modulation: Acting as a selective partial agonist or antagonist at the A3

Adenosine Receptor (A3AR), often used as a probe for receptor subtypes.[1]

Epigenetic Inhibition (Emerging): The N6-benzoyl adenine core has recently been identified

as a scaffold for Bromodomain-containing protein 4 (BRD4) inhibition, a critical target in

oncology.
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Property Specification

IUPAC Name

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-

(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-

6-yl)-4-methoxybenzamide

Common Name
N6-Anisoyladenosine; N6-(4-

Methoxybenzoyl)adenosine

CAS Number 56883-05-7

Molecular Formula

Molecular Weight 401.37 g/mol

Solubility
DMSO (>10 mg/mL), Ethanol (Low), Water

(Insoluble)

Key Structural Feature
N6-Amide Linkage (Planar, electron-withdrawing

carbonyl)

Structure-Activity Relationship (SAR) Analysis
The biological activity of N6-Anisoyladenosine is governed by the specific interaction of the

anisoyl moiety with hydrophobic pockets in target proteins. The SAR can be deconstructed into

three critical zones.

Zone 1: The N6-Substituent (The Anisoyl Group)
The transition from N6-benzyl (methylene linker) to N6-benzoyl (carbonyl linker) is the defining

SAR switch.

Electronic Effect: The carbonyl group withdraws electron density from the N6-nitrogen,

reducing the pKa of the exocyclic amine. This reduces hydrogen bond donor capability at N6

but introduces a hydrogen bond acceptor (the carbonyl oxygen).

Steric Constraint: The amide bond possesses partial double-bond character, restricting

rotation and enforcing a planar conformation coplanar with the purine ring. This "locks" the

ligand into a specific orientation favored by the A3AR orthosteric site but disfavored by

A1/A2A subtypes.
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4-Methoxy Substitution: The para-methoxy group adds lipophilicity and electron-donating

character to the phenyl ring. In BRD4 inhibition studies, this mimics the acetyl-lysine

recognition motif of histones.

Zone 2: The Purine Scaffold
N7-Nitrogen: Essential for hydrogen bonding in the adenosine receptor binding pocket.

Alkylation at N7 abolishes activity.

C2-Position: Unsubstituted in N6-Anisoyladenosine. Introduction of a chloro- or iodo- group

at C2 generally increases A3AR affinity by filling a small hydrophobic sub-pocket.

Zone 3: The Ribose Moiety
Hydroxyl Groups: The 2', 3', and 5'-hydroxyls are critical for nucleoside transporter

recognition (ENT1/CNT) and solubility.

Prodrug Potential: For epigenetic targets (BRD4), the ribose is often cleaved in vivo to

release the active N6-anisoyladenine base. However, for GPCR targeting, the ribose is

essential for receptor activation.

Visualization: SAR Logic Map
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Caption: SAR logic flow demonstrating how the N6-anisoyl modification dictates dual-target

specificity (A3AR vs BRD4).

Mechanism of Action: The Dual-Pathway Hypothesis
Research indicates that N6-Anisoyladenosine operates via two distinct mechanisms

depending on the cellular context and metabolic processing.

Pathway A: A3 Adenosine Receptor (A3AR)
Modulation[1]

Target: A3AR (Gi-coupled GPCR).

Mechanism: N6-Anisoyladenosine binds to the orthosteric site. Unlike N6-alkyl derivatives

(full agonists), the N6-acyl group often confers partial agonist or antagonist activity due to the

reduced basicity of the N6-nitrogen.

Downstream Effect: Inhibition of Adenylyl Cyclase

Reduced cAMP

Modulation of Wnt/

-catenin pathway (anticancer effect).

Pathway B: Epigenetic Inhibition (BRD4)
Target: Bromodomain-containing protein 4 (BRD4).[2][3][4]

Mechanism: The N6-anisoyl adenine base (released after nucleoside phosphorylase

cleavage) acts as an acetyl-lysine mimetic. The carbonyl oxygen forms a hydrogen bond with

the conserved Asparagine (Asn140) in the BRD4 binding pocket, while the 4-methoxy phenyl

group fills the hydrophobic cavity.

Downstream Effect: Displacement of BRD4 from chromatin

Downregulation of c-Myc

G1 Cell Cycle Arrest.
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Experimental Protocols
Protocol 1: Chemical Synthesis of N6-Anisoyladenosine
Rationale: Direct acylation of adenosine is promiscuous (reacting with ribose hydroxyls). The

"Transient Protection" method using trimethylsilyl (TMS) chloride is the industry standard for

high yield and regioselectivity.

Materials:

Adenosine (dried)[5]

Trimethylsilyl chloride (TMSCl)

Anisoyl chloride (4-Methoxybenzoyl chloride)

Pyridine (anhydrous)

Ammonium hydroxide (

)

Step-by-Step Workflow:

Transient Protection: Suspend Adenosine (1 eq) in anhydrous pyridine. Add TMSCl (5 eq)

dropwise at 0°C. Stir at RT for 2 hours. Mechanism: TMS protects 2', 3', and 5' hydroxyls.

Acylation: Add Anisoyl chloride (1.1 eq) to the reaction mixture. Stir at RT for 4–12 hours.

Mechanism: The N6-amine remains reactive enough to form the amide.

Deprotection: Quench the reaction with methanol (5 mL). Add concentrated

(10 mL) and stir for 30 minutes. Mechanism: Cleaves the labile TMS ethers and any transient
ester byproducts, leaving the stable N6-amide intact.

Purification: Evaporate solvents. Recrystallize from Ethanol/Water or purify via Flash

Chromatography (DCM:MeOH 95:5).
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Step 1: TMS Protection
(Adenosine + TMSCl/Pyridine)

Step 2: N6-Acylation
(+ Anisoyl Chloride)

 Intermediate:
(TMS)3-Adenosine

Step 3: Global Deprotection
(+ NH4OH/MeOH)

 Intermediate:
(TMS)3-N6-Anisoyl-Adenosine

Step 4: Purification
(Crystallization/Chromatography)

 Crude Product
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Caption: Validated synthesis workflow using transient silyl protection to ensure N6-

regioselectivity.

Protocol 2: A3 Adenosine Receptor Binding Assay
Rationale: To determine the affinity (

) of N6-Anisoyladenosine relative to the standard ligand I-AB-MECA.

Membrane Prep: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold

Tris-HCl buffer (pH 7.4).

Incubation: Mix membrane suspension (

protein) with:
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Radioligand:

(0.5 nM).

Test Compound: N6-Anisoyladenosine (

to

M).

Non-specific control: R-PIA (

).

Equilibrium: Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration] to determine

and calculate

using the Cheng-Prusoff equation.

Quantitative Data Summary
The following table summarizes the comparative activity profile of N6-Anisoyladenosine
against key targets.
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Target Activity Type

Potency (

/

)

Reference

Human A3 Receptor
Partial

Agonist/Antagonist
[1]

Human A1 Receptor Weak Antagonist [1]

BRD4 (BD1 Domain) Inhibitor (Base form) [2]

Toxoplasma gondii AK Inhibitor [3]

Note: The N6-anisoyl derivative shows significantly higher selectivity for A3AR over A1AR

compared to the parent adenosine, but lower absolute potency than N6-benzyladenosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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